Spiro[2.4]heptane-4-carboximidamide
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Overview
Description
Spiro[24]heptane-4-carboximidamide is a unique organic compound characterized by its spirocyclic structure, which consists of a cyclopropane ring fused to a cyclopentane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[2One common method involves the reaction of spiro[2.4]heptan-4-one with an appropriate amine under acidic conditions to form the carboximidamide derivative . Another approach includes the use of cyclopropyl and cyclopentyl intermediates, which are then subjected to various functionalization reactions to introduce the desired functional groups .
Industrial Production Methods
Industrial production of spiro[2.4]heptane-4-carboximidamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .
Chemical Reactions Analysis
Types of Reactions
Spiro[2.4]heptane-4-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the spirocyclic structure.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Scientific Research Applications
Spiro[2
Mechanism of Action
The mechanism of action of spiro[2.4]heptane-4-carboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The spirocyclic structure allows for unique binding interactions, which can result in potent biological effects . Detailed studies on the molecular targets and pathways involved are ongoing to fully elucidate the compound’s mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Spiro[3.3]heptane: Features a pair of cyclobutane rings sharing one carbon.
Spiro[2.5]octane: Consists of a cyclopropane ring fused to a cyclohexane ring.
Spiro[3.4]octane: Contains a cyclobutane ring fused to a cyclohexane ring.
Uniqueness
Spiro[2.4]heptane-4-carboximidamide is unique due to its specific spirocyclic structure and the presence of the carboximidamide functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H14N2 |
---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
spiro[2.4]heptane-7-carboximidamide |
InChI |
InChI=1S/C8H14N2/c9-7(10)6-2-1-3-8(6)4-5-8/h6H,1-5H2,(H3,9,10) |
InChI Key |
JMJJOHKGTLNVIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CC2)C(=N)N |
Origin of Product |
United States |
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